Tri(pyridin-2-yl)methyl 2-methylprop-2-enoate
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Overview
Description
Tri(pyridin-2-yl)methyl 2-methylprop-2-enoate is an organic compound that features a pyridine ring attached to a methylprop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(pyridin-2-yl)methyl 2-methylprop-2-enoate typically involves the reaction of pyridine derivatives with methylprop-2-enoate under specific conditions. One common method involves the alkylation of 2-picolylamine by picolyl chloride, followed by esterification with methylprop-2-enoate . The reaction conditions often require the use of polar organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Tri(pyridin-2-yl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tri(pyridin-2-yl)methyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Tri(pyridin-2-yl)methyl 2-methylprop-2-enoate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tris(2-pyridylmethyl)amine: A related compound with similar structural features but different functional groups.
Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate: Another compound with a pyridine ring and methylprop-2-enoate group.
Uniqueness
Tri(pyridin-2-yl)methyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups and structural properties. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
97986-10-2 |
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Molecular Formula |
C20H17N3O2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
tripyridin-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H17N3O2/c1-15(2)19(24)25-20(16-9-3-6-12-21-16,17-10-4-7-13-22-17)18-11-5-8-14-23-18/h3-14H,1H2,2H3 |
InChI Key |
NIAPDGWNZAPKPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(C1=CC=CC=N1)(C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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